High-Affinity α2δ Ligand Binding Does Not Translate to In Vivo Anti-Allodynic Efficacy
This compound binds with high affinity (Ki = 54 nM) to the α2δ subunit of voltage-gated calcium channels, a target for neuropathic pain therapies like gabapentin and pregabalin [1]. However, in a direct head-to-head comparison, it exhibited no anti-allodynic effects in a rat spinal nerve ligation model at oral doses up to 300 μmol/kg, whereas the parent compound, (l)-phenylglycine, which has a 3.3-fold lower binding affinity (Ki = 180 nM), was fully efficacious (ED50 = 80 μmol/kg) [1]. This creates a stark contrast: m-chlorophenylglycine is a high-affinity, functionally inert ligand, while (l)-phenylglycine is a lower-affinity, functionally active ligand.
| Evidence Dimension | In Vivo Anti-Allodynic Efficacy (ED50) vs. Target Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 54 nM; No anti-allodynic effect at 30-300 μmol/kg (p.o.) |
| Comparator Or Baseline | (l)-Phenylglycine: Ki = 180 nM; ED50 = 80 μmol/kg (p.o.) |
| Quantified Difference | 3.3-fold higher binding affinity, but a binary difference in functional efficacy (ineffective vs. effective). |
| Conditions | Rat spinal nerve ligation (SNL) model of neuropathic pain; oral (p.o.) administration. |
Why This Matters
This evidence is crucial for procurement in neuroscience research, as it demonstrates that the 3-chloro derivative is a valuable negative control tool for dissecting target binding from functional outcomes, a property not shared by its unsubstituted counterpart.
- [1] Lynch, J. J., et al. (2006). (l)-Phenylglycine, but not necessarily other α2δ subunit voltage-gated calcium channel ligands, attenuates neuropathic pain in rats. Pain, 125(1-2), 136-142. View Source
